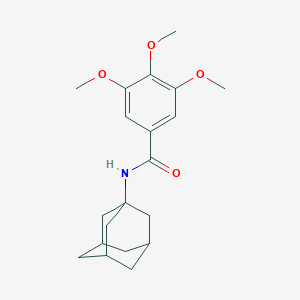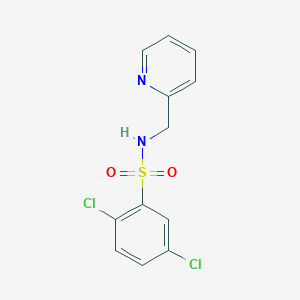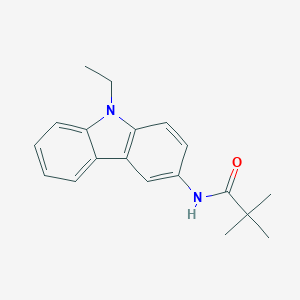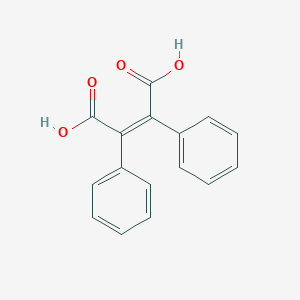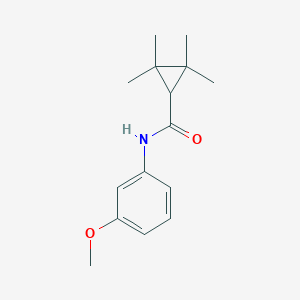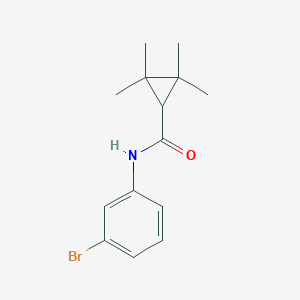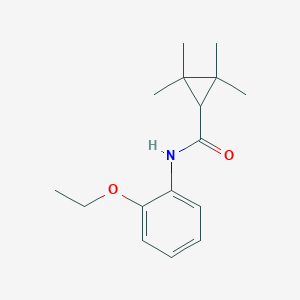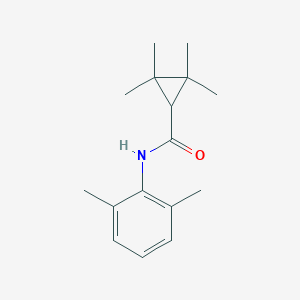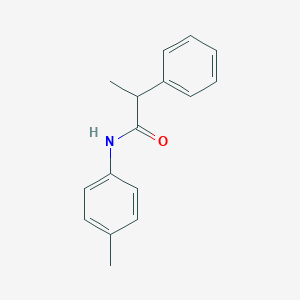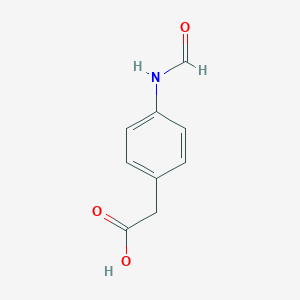
4-Formylaminophenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylaminophenylacetic acid (FAPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FAPA belongs to a class of compounds known as phenylacetic acids, which are known to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 4-Formylaminophenylacetic acid is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) activity, which is an enzyme involved in the production of prostaglandins. 4-Formylaminophenylacetic acid has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects:
4-Formylaminophenylacetic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce fever in animal models of fever. Additionally, 4-Formylaminophenylacetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Formylaminophenylacetic acid in lab experiments is its relatively simple synthesis method. Additionally, 4-Formylaminophenylacetic acid has been shown to exhibit a range of biological activities, making it a potentially useful tool for investigating various biological processes. However, one limitation of using 4-Formylaminophenylacetic acid in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for research on 4-Formylaminophenylacetic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Formylaminophenylacetic acid and its effects on various biological processes. Finally, future research could investigate the use of 4-Formylaminophenylacetic acid in combination with other drugs or therapies to enhance its therapeutic potential.
Synthesemethoden
4-Formylaminophenylacetic acid can be synthesized through a multi-step process involving the reaction of 4-nitrophenylacetic acid with sodium borohydride, followed by oxidation with potassium permanganate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 4-Formylaminophenylacetic acid.
Wissenschaftliche Forschungsanwendungen
4-Formylaminophenylacetic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Produktname |
4-Formylaminophenylacetic acid |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
2-(4-formamidophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-6-10-8-3-1-7(2-4-8)5-9(12)13/h1-4,6H,5H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
ABTXOBBBEFVGPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)O)NC=O |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



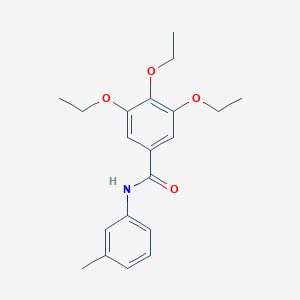
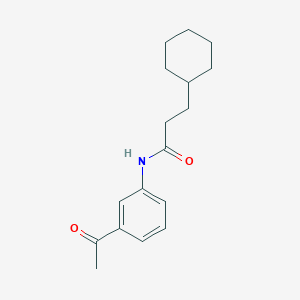
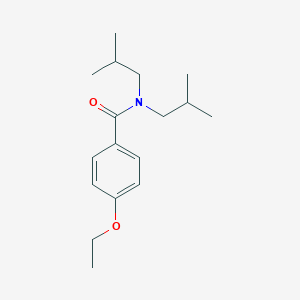
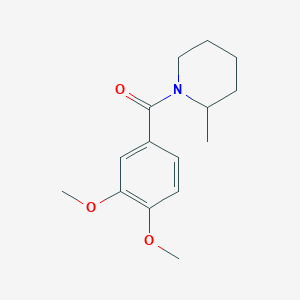
![2-[3-(4-Benzhydryl-1-piperazinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B253414.png)
